molecular formula C17H20N4O B15119736 N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B15119736
M. Wt: 296.37 g/mol
InChI Key: PGIHBIJACYRAGH-UHFFFAOYSA-N
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Description

N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoxaline moiety, which is known for its diverse biological activities, linked to a piperidine ring and a cyclopropanecarboxamide group. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline ring, which can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . The piperidine ring is then introduced through nucleophilic substitution reactions. Finally, the cyclopropanecarboxamide group is attached using cyclopropanecarboxylic acid and appropriate coupling reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification processes, such as recrystallization and chromatography, are also scaled up to handle larger quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoxaline N-oxides, while reduction can yield partially or fully reduced quinoxaline derivatives .

Scientific Research Applications

N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions lead to the compound’s observed biological effects, such as anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its combination of a quinoxaline ring with a piperidine and cyclopropanecarboxamide group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

N-(1-quinoxalin-2-ylpiperidin-3-yl)cyclopropanecarboxamide

InChI

InChI=1S/C17H20N4O/c22-17(12-7-8-12)19-13-4-3-9-21(11-13)16-10-18-14-5-1-2-6-15(14)20-16/h1-2,5-6,10,12-13H,3-4,7-9,11H2,(H,19,22)

InChI Key

PGIHBIJACYRAGH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4CC4

Origin of Product

United States

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